molecular formula C5H14N2O2S B8669580 4-amino-N-methylbutane-1-sulfonamide

4-amino-N-methylbutane-1-sulfonamide

Cat. No. B8669580
M. Wt: 166.24 g/mol
InChI Key: XSHZRSVUQYMEGP-UHFFFAOYSA-N
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Patent
US08497270B2

Procedure details

To a solution of 4-azido-N-methylbutane-1-sulfonamide (Example 6; 202 mmol), in methanol (200 ml) was added Pd/C (20 mmol Pd). The mixture put under an hydrogen atmosphere and was stirred overnight at r.t. The mixture was filtered and concentrated. The crude product was used in the next step without further purification.
Name
4-azido-N-methylbutane-1-sulfonamide
Quantity
202 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][CH2:7][S:8]([NH:11][CH3:12])(=[O:10])=[O:9])=[N+]=[N-]>CO.[Pd]>[NH2:1][CH2:4][CH2:5][CH2:6][CH2:7][S:8]([NH:11][CH3:12])(=[O:10])=[O:9]

Inputs

Step One
Name
4-azido-N-methylbutane-1-sulfonamide
Quantity
202 mmol
Type
reactant
Smiles
N(=[N+]=[N-])CCCCS(=O)(=O)NC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mmol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NCCCCS(=O)(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.